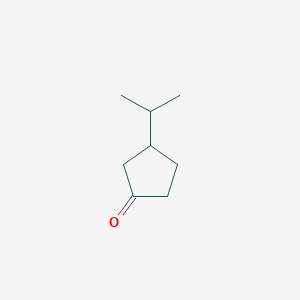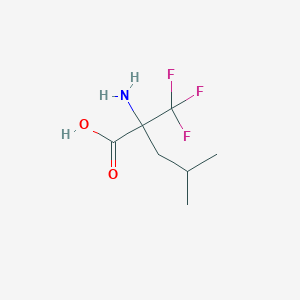
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Drug Synthesis
The structural modification and synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base derivatives, including similar compounds to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been explored for their anticancer properties. These complexes demonstrated significant cytotoxic activity against a variety of human tumor cell lines, suggesting their potential application in developing novel anticancer drugs (Basu Baul et al., 2009).
Electrochemical Properties and Energy Storage
Derivatives of isoleucine, closely related to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been investigated for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research highlights the potential of such derivatives in enhancing the electrochemical performance of materials for supercapacitors, pointing towards their utility in energy storage applications (Kowsari et al., 2018).
Biofuels Production
Research on microbial fermentation processes has explored the production of pentanol isomers from amino acid substrates, including compounds structurally akin to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid. Through metabolic engineering, these studies aim to enhance the yield and titer of biofuels, demonstrating the potential of such amino acids in renewable energy technologies (Cann & Liao, 2009).
Protein Engineering
The incorporation of fluorinated amino acids into proteins, specifically targeting molecules like 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, has been explored to investigate the effects of such substitutions on protein structure and function. This research is crucial for the development of novel proteins with enhanced stability or altered biological activity, which could have applications in therapeutic and industrial enzymes (Wang, Tang, & Tirrell, 2003).
Asymmetric Synthesis and Drug Design
Efficient enantioselective synthesis methods for producing fluorinated amino acids, similar to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been developed for application in drug design. These compounds serve as bioisosteres for traditional amino acid moieties, offering potential for creating drugs with improved pharmacokinetic properties (Jiang, Qin, & Qing, 2003).
特性
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

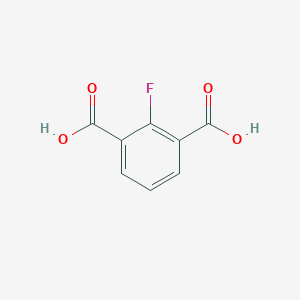
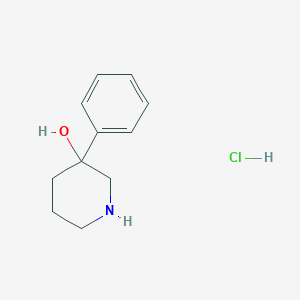
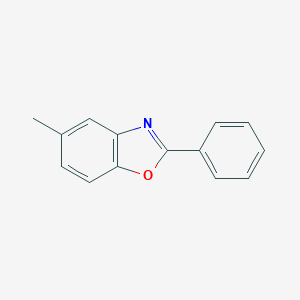
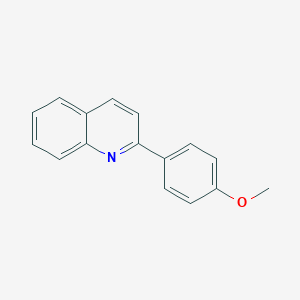
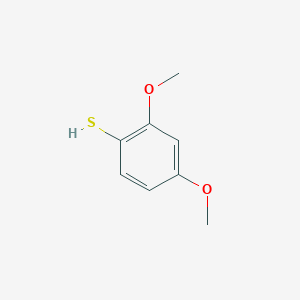
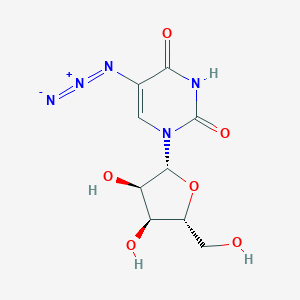
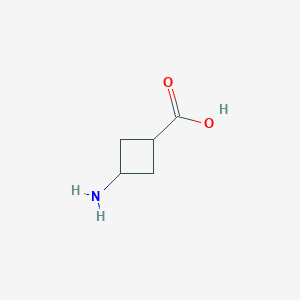
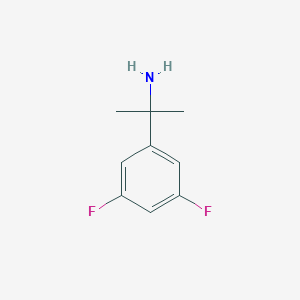
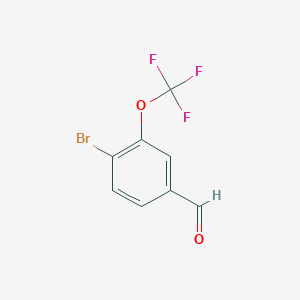
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
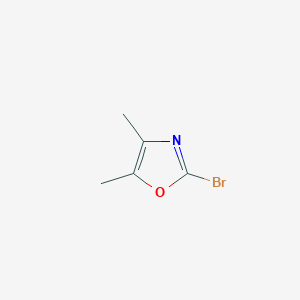
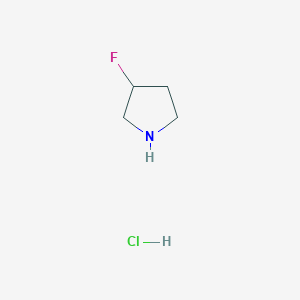
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
